molecular formula C17H14O2 B14490536 2-Propylanthracene-9,10-dione CAS No. 63690-55-1

2-Propylanthracene-9,10-dione

Cat. No.: B14490536
CAS No.: 63690-55-1
M. Wt: 250.29 g/mol
InChI Key: ZPQUFYIADDJOEF-UHFFFAOYSA-N
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Description

2-Propylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings with two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylanthracene-9,10-dione typically involves the Friedel-Crafts acylation reaction. This method uses phthalic anhydride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form anthraquinone. The propyl group can be introduced via alkylation using propyl halides under similar catalytic conditions .

Industrial Production Methods

Industrial production of anthraquinones, including this compound, often involves the oxidation of anthracene derived from coal tar. This process uses oxidizing agents like chromium (VI) oxide. The Friedel-Crafts reaction is also employed on an industrial scale due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Propylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and halogenated derivatives .

Scientific Research Applications

2-Propylanthracene-9,10-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylanthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: The parent compound without the propyl group.

    9,10-Diphenylanthracene: Substituted with phenyl groups at the 9 and 10 positions.

    2,6-Dibromo-9,10-dicyanoanthracene: Substituted with bromine and cyano groups

Uniqueness

2-Propylanthracene-9,10-dione is unique due to the presence of the propyl group, which enhances its solubility and alters its electronic properties.

Properties

CAS No.

63690-55-1

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-propylanthracene-9,10-dione

InChI

InChI=1S/C17H14O2/c1-2-5-11-8-9-14-15(10-11)17(19)13-7-4-3-6-12(13)16(14)18/h3-4,6-10H,2,5H2,1H3

InChI Key

ZPQUFYIADDJOEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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